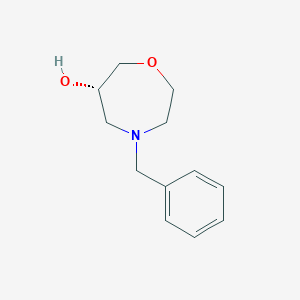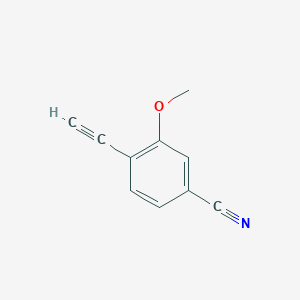
Caspase-9 Inhibitor III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-Leucyl-Glutamyl-Histidyl-Aspartyl-chloromethylketone (Ac-LEHD-cmk) is a synthetic peptide-based inhibitor that specifically targets caspase-9, an enzyme involved in the apoptotic pathway. Caspase-9 plays a crucial role in the intrinsic pathway of apoptosis, making Ac-LEHD-cmk a valuable tool in apoptosis research and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-LEHD-cmk involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, typically protected by a temporary protecting group, is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid, also protected, is coupled to the growing chain using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ac-LEHD-cmk follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC, to ensure purity and identity.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-LEHD-cmk primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group can react with nucleophiles, leading to the formation of covalent bonds with target enzymes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include thiol groups from cysteine residues in proteins.
Conditions: Reactions typically occur under physiological conditions (pH 7.4, 37°C).
Major Products
The major product of the reaction between Ac-LEHD-cmk and a target enzyme is a covalently modified enzyme, where the chloromethylketone group has formed a stable bond with a nucleophilic residue in the enzyme’s active site.
Applications De Recherche Scientifique
Ac-LEHD-cmk is widely used in scientific research due to its specificity for caspase-9. Some key applications include:
Apoptosis Research: Used to study the role of caspase-9 in the intrinsic pathway of apoptosis.
Cancer Research: Investigated for its potential to inhibit apoptosis in cancer cells, thereby enhancing the efficacy of cancer therapies.
Cardioprotection: Studied for its protective effects against ischemia-reperfusion-induced myocardial injury.
Neuroprotection: Explored for its potential to protect neurons from apoptosis in neurodegenerative diseases.
Mécanisme D'action
Ac-LEHD-cmk exerts its effects by irreversibly inhibiting caspase-9. The chloromethylketone group reacts with the active site cysteine residue of caspase-9, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the activation of downstream effector caspases, thereby blocking the apoptotic cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-VAD-fmk: A broad-spectrum caspase inhibitor that targets multiple caspases, including caspase-9.
Boc-D-fmk: Another broad-spectrum caspase inhibitor with similar properties to Z-VAD-fmk.
Z-IETD-fmk: A selective inhibitor of caspase-8.
Uniqueness
Ac-LEHD-cmk is unique due to its high specificity for caspase-9, making it a valuable tool for studying the intrinsic pathway of apoptosis without affecting other caspases. This specificity allows for more precise investigations into the role of caspase-9 in various biological processes and diseases .
Propriétés
Formule moléculaire |
C24H35ClN6O9 |
|---|---|
Poids moléculaire |
587.0 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-4-chloro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37)/t15-,16-,17-,18-/m0/s1 |
Clé InChI |
JSRLQUNMFYXVQD-XSLAGTTESA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |
Séquence |
LEHD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



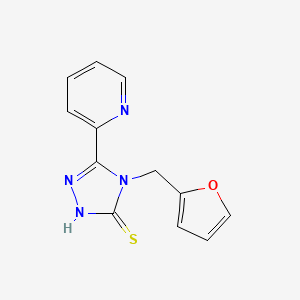
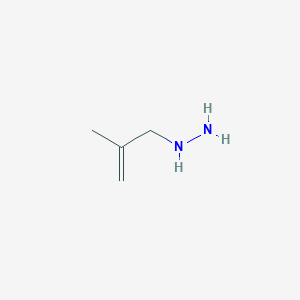
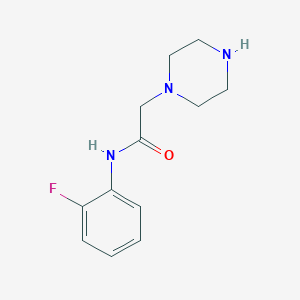
![Benzo[b]thiophen-7-ylmethanamine](/img/structure/B1341052.png)
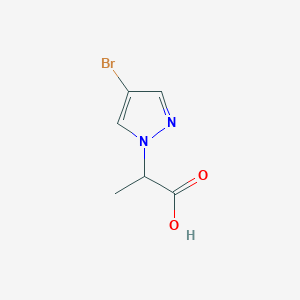

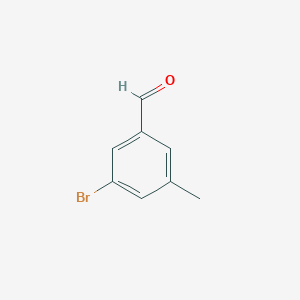
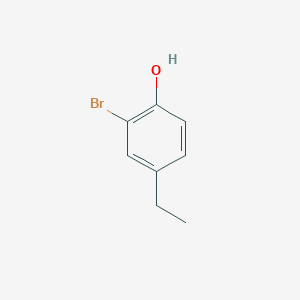
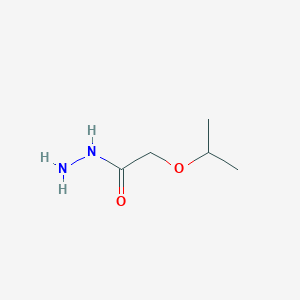
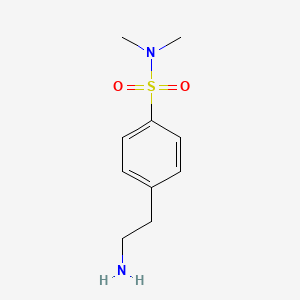
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
